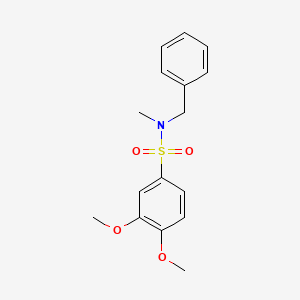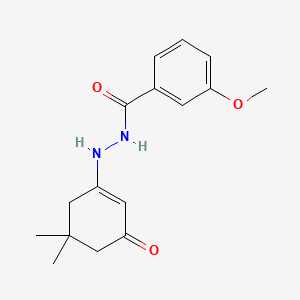
N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide, also known as IN-1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. IN-1 has been shown to have a variety of effects on the central nervous system, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide is not yet fully understood, but it is thought to involve the inhibition of a protein called Rho kinase. Rho kinase plays a role in the regulation of cell shape and movement, and its inhibition by N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide may help to prevent the degeneration of neurons in the brain.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects on the central nervous system. These include the inhibition of neuronal degeneration, the reduction of inflammation, and the promotion of neural regeneration. Additionally, N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide has been shown to have antioxidant properties, which may help to protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its specificity for Rho kinase. This allows for more targeted research on the role of Rho kinase in neurodegenerative diseases. However, one limitation of N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide is its relatively low potency, which may require higher concentrations to achieve desired effects.
Direcciones Futuras
There are several potential future directions for research involving N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide. One area of interest is the development of more potent inhibitors of Rho kinase, which may have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide and its effects on the central nervous system. Finally, clinical trials will be necessary to determine the safety and efficacy of N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide in humans.
Métodos De Síntesis
The synthesis of N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide involves a multi-step process that begins with the reaction of 2-isopropylaniline and 4-nitrophenol to form 2-(4-nitrophenoxy)-N-(2-isopropylphenyl)acetamide. This compound is then transformed into N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide through a series of reactions involving various reagents and solvents.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide has been studied extensively in the context of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. In animal models, N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain. Additionally, N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide has been shown to have potential applications in the treatment of spinal cord injuries and stroke.
Propiedades
IUPAC Name |
2-(4-nitrophenoxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(2)15-5-3-4-6-16(15)18-17(20)11-23-14-9-7-13(8-10-14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRGFPHJHHQNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5730004.png)

![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5730035.png)

![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5730042.png)



![[(3'-cyano-6'-methyl-3,4'-bipyridin-2'-yl)thio]acetic acid](/img/structure/B5730075.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-phenylethanone](/img/structure/B5730082.png)
![N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B5730088.png)
![cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5730089.png)